molecular formula C10H11ClO2 B8695659 3-phenylpropylchloroformate

3-phenylpropylchloroformate

Cat. No.: B8695659
M. Wt: 198.64 g/mol
InChI Key: ZKXHIDNLCFLSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenylpropylchloroformate is an organic compound with the molecular formula C10H11ClO2. It is a chlorocarbonate ester derived from 3-phenylpropanol. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis and pharmaceuticals.

Preparation Methods

3-phenylpropylchloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is typically carried out in an inert solvent like toluene at low temperatures to control the reaction rate and prevent side reactions .

Chemical Reactions Analysis

3-phenylpropylchloroformate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-phenylpropanol and carbon dioxide.

    Reduction: It can be reduced to 3-phenylpropanol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-phenylpropylchloroformate is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 3-phenylpropylchloroformate involves its reactivity as a chlorocarbonate ester. It can react with nucleophiles to form various derivatives, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

3-phenylpropylchloroformate can be compared with other similar compounds such as:

This compound is unique due to its chlorocarbonate functional group, which imparts specific reactivity and makes it useful in various synthetic applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-phenylpropyl carbonochloridate

InChI

InChI=1S/C10H11ClO2/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

ZKXHIDNLCFLSRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a four necked round bottom flask, triphosgene (5.45 g, 55.1 mmol) was dissolved in toluene (80 mL) under argon. After cooling at 0° C., pyridine (4.8 mL, 58.8 mmol) was added dropwise during 1 h and the resulting suspension stirred for further 1 h at 0° C. 3-phenyl-1-propanol (5 mL, 36.8 mmol) was added dropwise in 30 min. After stirring at rt for 24 h, the solid was filtered off and the solvent removed under vacuum, yielding the title compound (6.2 g, 85%) as pale yellow oil, which was used in the next step without further purification. FTIR (cm−1): 3086, 3065, 3027, 2995, 2932, 2862, 1776, 1743, 1603, 1496, 1454, 1262, 1148, 745, 699.
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.